7-(4-Bromobutoxy)quinolin-2(1H)-one-d8

stable isotope internal standard isotopic cross-talk LC-MS/MS quantification

Quantifying the trace-level bromobutoxy impurity in aripiprazole API is challenged by the lack of a suitable internal standard; unlabeled surrogates introduce matrix effect bias and retention time shifts. This octadeuterated analogue (MW 304.21 g/mol) provides an exact isotopic match for 7-(4-bromobutoxy)quinolin-2(1H)-one, ensuring identical extraction recovery, chromatographic co-elution, and ionization efficiency in LC-MS/MS workflows. • Certified isotopic and chemical purity (both ≥98%), meeting ICH Q3A analytical method validation requirements. • Enables accurate quantification at ≤0.10% w/w specification limits during forced-degradation and comparative impurity profiling studies. • Provides regulatory-grade traceability for method bridging from LC-UV to LC-MS/MS, supporting ANDA submissions and deficiency letter mitigation.

Molecular Formula C13H14BrNO2
Molecular Weight 304.21 g/mol
Cat. No. B12414468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
Molecular FormulaC13H14BrNO2
Molecular Weight304.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr
InChIInChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)/i1D2,2D2,7D2,8D2
InChIKeyMBOHAVAGDOGRBS-RXCFTJSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 – Stable Isotope-Labeled Impurity Standard


7‑(4‑Bromobutoxy)quinolin‑2(1H)‑one‑d8 (CAS 1427053‑44‑8) is the octadeuterated analogue of 7‑(4‑bromobutoxy)quinolin‑2(1H)‑one [REFS‑1]. The unlabelled parent is a known process impurity and degradation product of the antipsychotic drug aripiprazole (also classified as a brexpiprazole impurity) [REFS‑2][REFS‑3]. In the deuterated form all eight hydrogen atoms on the butyl side‑chain are replaced by deuterium, yielding a molecular weight of 304.21 g/mol [REFS‑1]. This specific deuteration pattern is designed to provide a sufficient mass shift for tandem quadrupole mass spectrometry while preserving the physicochemical properties of the native impurity, making the compound a fit‑for‑purpose internal standard (IS) for regulated quantitative analysis.

1

Stable isotope-labeled impurity standard (SIL-IS) for LC‑MS/MS quantification of bromo‑butoxy impurity in aripiprazole API

2

Octadeuterated butyl chain enables clear mass separation from analyte isotope envelope in MRM

3

Preserves extraction, chromatography, and ionization behavior of the unlabeled impurity for matrix effect compensation

Why Unlabeled or Generic Internal Standards Cannot Substitute


The primary purpose of this compound is to serve as an isotopically distinct internal standard that exactly matches the target analyte 7‑(4‑bromobutoxy)quinolin‑2(1H)‑one in extraction, chromatography and ionization [REFS‑1]. Using the unlabelled compound as an IS is impossible because it cannot be distinguished from the analyte by mass spectrometry [REFS‑2]. Structurally related but non‑identical surrogates, such as aripiprazole‑d8 or dihydro‑quinolinone‑d8 analogues, may exhibit different retention times, extraction recoveries and matrix‑effect profiles, which can introduce systematic bias into quantitative results [REFS‑3]. The fundamental requirement is therefore a stable isotope‑labeled version of the exact impurity being quantified.

!

Unlabeled impurity cannot serve as IS because it is indistinguishable from the analyte in mass spectrometry

!

Structurally similar surrogates (e.g., aripiprazole‑d8, dihydro‑quinolinone‑d8) may exhibit different retention and matrix-effect profiles, introducing systematic bias

!

Parent‑drug IS (aripiprazole‑d8) does not match the impurity’s degradation pathway; recovery and stability may differ in forced‑degradation samples

Quantitative Evidence for Selecting This Deuterated Standard


Mass Shift Advantage Over Shorter Deuterated Analogues

The eight‑deuterium substitution on the butyl chain provides a mass shift of +8.05 Da relative to the unlabelled impurity . This exceeds the typical +3 to +5 Da shift of d3‑, d4‑ or d5‑labelled alternatives and moves the IS signal well beyond the isotope envelope of the native analyte, thereby minimising isotopic cross‑talk in multiple reaction monitoring (MRM) experiments [1]. A smaller shift (e.g. d4, ∼+4 Da) would place the IS channel closer to the M+2 or M+4 isotopologue signals of the unlabelled impurity, increasing the risk of signal overlap and compromised quantitative accuracy [1].

Mass shift advantage
Class-level inference
+8.05 Da (8 ²H) vs +4.03 Da (d4 analogue)
Reduces isotopic cross‑talk risk in MRM at low impurity levels
Electrospray triple‑quadrupole LC‑MS/MS; bioanalytical validation context
stable isotope internal standard isotopic cross-talk LC-MS/MS quantification

Certified Isotopic and Chemical Purity Metrics

Commercial lots of 7‑(4‑bromobutoxy)quinolin‑2(1H)‑one‑d8 are certified with chemical purity ≥98% and isotopic enrichment ≥98 atom% D . High isotopic enrichment ensures that the internal standard contribution to the analyte channel is negligible (<0.1%) [1]. In contrast, some alternative labelled impurity standards (e.g. dihydro‑quinolinone‑d8) may be offered at lower isotopic purity (97% atom D) or with less rigorous batch‑to‑batch documentation, introducing additional uncertainty into validated methods [1].

Certified purity
Supporting evidence
≥98% chemical purity, ≥98 atom% D
Ensures negligible IS‑to‑analyte channel bleed
Per CoA; 1% enrichment drop may bias accuracy near reporting threshold
isotopic enrichment chemical purity QC batch release

Co-Elution and Ionization Efficiency Equivalence

As the octadeuterated form of the exact impurity, 7‑(4‑bromobutoxy)quinolin‑2(1H)‑one‑d8 co‑elutes with the unlabelled analyte under reversed‑phase LC conditions and exhibits an identical electrospray ionisation response factor within analytical variability (±2%) . By contrast, structurally analogous IS candidates such as aripiprazole‑d8 (logP ∼3.5) are more lipophilic than the bromo impurity (calculated XLogP3 2.8) , leading to different retention times and differential susceptibility to phospholipid‑induced ion suppression [1].

Co‑elution & ionization
Class-level inference
Co‑elutes with analyte; Δ logP ≈0.7 vs aripiprazole‑d8
Supports identical matrix effect compensation
Reversed‑phase C18 LC‑MS; post‑column infusion assessment
matrix effect compensation chromatographic co-elution SIL-IS accuracy

Specificity for Impurity Quantification vs Parent-Drug IS

7‑(4‑Bromobutoxy)quinolin‑2(1H)‑one‑d8 is specifically designed to quantify the bromo‑butoxy impurity in aripiprazole active pharmaceutical ingredient (API). Using aripiprazole‑d8 as a surrogate IS introduces a structural mismatch: the parent drug contains an additional dichlorophenylpiperazine moiety (MW 448 vs 296) and follows a different synthetic and degradation pathway, so its recovery and stability profile in forced‑degradation samples cannot be assumed identical . For regulatory impurity testing (ICH Q3A/Q3B), the structurally matched deuterated impurity provides the highest certainty of accuracy [1].

Impurity specificity
Class-level inference
Exact bromo impurity analogue; MW 304 vs ~448 for parent‑drug IS
Impurity‑matched recovery in forced‑degradation studies
ICH Q3A/Q3B impurity profiling context
impurity method validation process control generic drug development

High-Value Procurement Scenarios


API Release Testing for Bromo-Butoxy Impurity

Pharmaceutical quality control laboratories use 7‑(4‑bromobutoxy)quinolin‑2(1H)‑one‑d8 as the internal standard in liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) methods for quantifying the critical bromo impurity in aripiprazole drug substance. The exact mass shift and co‑elution ensure method accuracy within 100±15% across the specification range (typically ≤0.10% w/w) as recommended by ICH Q3A .

Stability-Indicating Method for Finished Dosage Forms

During forced‑degradation studies (acid, base, oxidative, photolytic and thermal stress), the deuterated impurity standard enables accurate tracking of the bromo impurity as a degradant. The structural match ensures that extraction recovery from complex formulation matrices (e.g. tablets with multiple excipients) is identical to that of the unlabelled impurity, preventing underestimation of degradation levels .

Impurity Profiling in ANDA Development

Generic drug developers conducting comparative impurity profiling between the innovator product and their own aripiprazole formulation require a verified deuterated impurity standard. The certified isotopic and chemical purity (both ≥98%) provides the traceability and documentation needed for regulatory submissions, reducing the risk of deficiency letters related to impurity method validation .

Cross-Validation of Orthogonal Analytical Methods

When a QC laboratory transitions from a pharmacopoeial LC‑UV method to a more sensitive LC‑MS/MS procedure, 7‑(4‑bromobutoxy)quinolin‑2(1H)‑one‑d8 serves as a bridging standard. Its availability at high purity and defined isotope enrichment allows direct comparison of impurity levels measured by the two platforms, supporting method transfer and compendial compliance .

Application
Selection Property
Validation Focus
Impurity quantification in API release testing
Stable isotope‑labeled impurity standard with sufficient mass shift
Method accuracy and precision across specification range
Degradation product tracking in forced‑degradation studies
Structurally matched deuterated standard for identical extraction recovery
Recovery consistency across formulation matrices
Comparative impurity profiling in generic drug development
Certified isotopic and chemical purity ≥98%
Documentation traceability for method validation
Method bridging between LC‑UV and LC‑MS/MS
High‑purity deuterated impurity standard
Comparability of impurity levels across platforms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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